molecular formula C16H18Cl2N2O2 B12172195 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B12172195
M. Wt: 341.2 g/mol
InChI Key: LDXWVWBTIBPGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopropane core substituted with a 2,2-dichloroethenyl group, two methyl groups, and a carboxamide moiety linked to a 4-acetamidophenyl ring. The 4-acetamidophenyl group may influence solubility, hydrogen-bonding capacity, and target specificity .

Properties

Molecular Formula

C16H18Cl2N2O2

Molecular Weight

341.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H18Cl2N2O2/c1-9(21)19-10-4-6-11(7-5-10)20-15(22)14-12(8-13(17)18)16(14,2)3/h4-8,12,14H,1-3H3,(H,19,21)(H,20,22)

InChI Key

LDXWVWBTIBPGSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the Dichloroethenyl Group: This step involves the addition of a dichloroethenyl group to the cyclopropane ring, often through a halogenation reaction.

    Attachment of the Acetamidophenyl Group: This can be done through an amide coupling reaction, where an acetamidophenyl derivative is reacted with the cyclopropane intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dichloroethenyl group may be oxidized to form various products.

    Reduction: Reduction reactions can target the cyclopropane ring or the dichloroethenyl group, leading to different reduced forms.

    Substitution: The acetamidophenyl group can participate in substitution reactions, where the acetamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Study of Reaction Mechanisms: Researchers can use this compound to study the mechanisms of cyclopropane ring reactions.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism by which 3-(2,2-dichloroethenyl)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The dichloroethenyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s overall stability and reactivity. The acetamidophenyl group may contribute to binding affinity with biological targets.

Comparison with Similar Compounds

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (DCVA) :

  • The acid form is a precursor to pyrethroids. The target compound’s carboxamide derivative could improve bioavailability or reduce volatility, enhancing practical application .
2.3 Carboxamide Analogs

Tefluthrin Intermediate ([3-((E)-2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide]):

  • Structural Difference : Features a trifluoropropenyl group and 2,4-dimethylphenyl substituent. The dichloroethenyl group in the target compound may confer distinct electronic properties, affecting insecticidal spectrum.
  • Activity : Both compounds likely target sodium channels, but the trifluoropropenyl group in tefluthrin enhances activity against soil pests .

N-Substituted Acetamides (e.g., ):

  • These compounds, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, highlight the role of aromatic amides in coordination and bioactivity. The 4-acetamidophenyl group in the target compound may improve hydrogen bonding, influencing receptor interaction .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Bioactivity Stability & Environmental Impact
Target Compound Carboxamide, 4-acetamidophenyl Potential insecticidal High (amide resistance to hydrolysis)
Cypermethrin Ester, 3-phenoxyphenyl, cyano Broad-spectrum insecticide Moderate (ester hydrolysis)
DCVA Carboxylic acid Pyrethroid precursor Low (volatile, reactive)
Tefluthrin Intermediate Carboxamide, trifluoropropenyl Soil insecticide High (fluorine-enhanced stability)
N-(2,4-Dimethylphenyl)cyclopropanecarboxamide Carboxamide, 2,4-dimethylphenyl Ligand/insecticidal candidate Moderate

Research Findings and Implications

  • Synthesis : The target compound can be synthesized via carboxamide coupling, analogous to methods in (e.g., acid chloride + amine). This contrasts with esterification routes for pyrethroids .
  • Bioactivity: The dichloroethenylcyclopropane motif is conserved in pyrethroids, suggesting sodium channel targeting. The 4-acetamidophenyl group may reduce non-target toxicity compared to phenoxyphenyl esters .
  • Environmental Impact : Enhanced stability from the carboxamide could increase persistence, necessitating ecotoxicological studies to assess risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.